Cas no 1554343-04-2 (1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid)
1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid
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- Inchi: 1S/C6H8N2O4S/c1-8-3-4(6(9)10)5(7-8)13(2,11)12/h3H,1-2H3,(H,9,10)
- InChI Key: DFOQRBNFKVTJGA-UHFFFAOYSA-N
- SMILES: N1(C)C=C(C(O)=O)C(S(C)(=O)=O)=N1
Experimental Properties
- Density: 1.57±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 494.0±45.0 °C(Predicted)
- pka: 2.21±0.10(Predicted)
1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1327298-1g |
3-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxylic acid |
1554343-04-2 | 95% | 1g |
$1295 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1327298-1g |
3-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxylic acid |
1554343-04-2 | 95% | 1g |
$1295 | 2025-03-01 |
1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid
Introduction to 1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1554343-04-2)
1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid, with the chemical identifier CAS No. 1554343-04-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad range of biological activities and utility in medicinal chemistry. The presence of both a methylsulfonyl group and a carboxylic acid moiety in its molecular framework imparts unique chemical properties that make it a valuable scaffold for designing novel therapeutic agents.
The structural features of 1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid contribute to its potential as an intermediate in the synthesis of various bioactive molecules. Pyrazole derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The methylsulfonyl group, in particular, is known to enhance binding affinity to biological targets, while the carboxylic acid functionality allows for further derivatization into esters or amides, expanding its synthetic versatility.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in numerous disease pathways. The pyrazole core is an ideal platform for such inhibitors due to its ability to mimic binding pockets and disrupt aberrant protein interactions. 1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid has been explored as a key intermediate in the synthesis of PPI modulators, with promising results in preclinical studies.
One of the most compelling aspects of this compound is its potential application in oncology research. Pyrazole derivatives have shown efficacy against various cancer types by inhibiting key signaling pathways involved in tumor growth and metastasis. The methylsulfonyl group enhances the compound's ability to interact with target enzymes, making it a potent candidate for further development into an anticancer drug. Several research groups have reported synthesizing analogs of 1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid and evaluating their biological activity against cancer cell lines.
The carboxylic acid moiety in 1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid also facilitates its use as a building block for more complex molecules. For instance, it can be converted into acyl chlorides or activated esters, which are essential for constructing peptidomimetics and other bioactive peptides. These derivatives have shown promise in treating inflammatory diseases and infections by mimicking natural peptide sequences while avoiding their immunogenicity.
Another area where this compound has shown promise is in the development of neuroprotective agents. Pyrazole derivatives have been investigated for their ability to cross the blood-brain barrier and exert neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. The unique electronic properties of the methylsulfonyl group contribute to its ability to modulate neurotransmitter systems, making it a potential candidate for further exploration.
The synthetic route to 1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid involves multi-step organic transformations, including sulfonylation, carboxylation, and functional group interconversions. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to improve yield and purity. These techniques are critical for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
In conclusion, 1-Methyl-3-(methylsulfonyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1554343-04-2) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.
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